4-Chloro-3-fluoro-3'-iodobenzophenone

Übersicht

Beschreibung

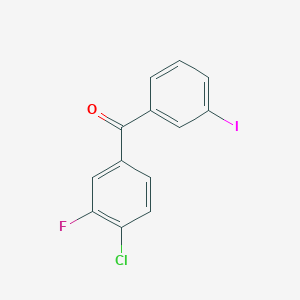

4-Chloro-3-fluoro-3’-iodobenzophenone is a chemical compound with the molecular formula C13H7ClFIO and a molecular weight of 360.55 g/mol It is characterized by the presence of chloro, fluoro, and iodo substituents on the benzophenone structure, making it a polyhalogenated aromatic ketone

Vorbereitungsmethoden

The synthesis of 4-Chloro-3-fluoro-3’-iodobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the halogenation of benzophenone derivatives. The reaction conditions often require the use of halogenating agents such as iodine, chlorine, and fluorine sources under controlled temperatures and solvents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The iodine atom at the 3'-position serves as the primary site for nucleophilic substitution due to its lower bond dissociation energy compared to chlorine and fluorine.

Key reactions:

-

Amination : Reacts with primary amines (e.g., methylamine) in dimethylacetamide (DMAc) at 120°C to yield 3'-amino derivatives.

-

Methoxy substitution : Iodine displacement occurs with sodium methoxide in methanol under reflux, producing 3'-methoxy analogues .

Table 1: Substitution Reaction Parameters

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Methylamine | DMAc, 120°C, 12 hrs | 78% | |

| NaOMe/MeOH | Reflux, 8 hrs | 82% |

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed coupling reactions, while the chlorine and fluorine groups remain inert under standard conditions.

Notable examples:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 80°C.

-

Sonogashira Coupling : Forms alkynylated derivatives with terminal alkynes in the presence of CuI and PdCl₂(PPh₃)₂ .

Table 2: Coupling Reaction Efficiency

| Reaction Type | Catalyst System | Typical Yield |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 85–90% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | 70–75% |

Ketone-Directed Functionalization

The benzophenone carbonyl group directs electrophilic aromatic substitution (EAS) at meta positions relative to the ketone.

Observed transformations:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 2- and 6-positions of the iodobenzene ring .

-

Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives at elevated temperatures (150°C).

Photochemical Reactivity

The compound undergoes wavelength-dependent transformations under UV irradiation:

-

C–I Bond Cleavage : At 254 nm, homolytic cleavage generates iodobenzoyl radicals, which dimerize or abstract hydrogen .

-

Energy Transfer : Serves as a triplet sensitizer in [2+2] cycloadditions when paired with iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺) .

Reductive Transformations

Selective reductions occur under controlled conditions:

-

Carbonyl Reduction : LiAlH₄ reduces the ketone to a methylene group (-CH₂-) in anhydrous THF.

-

Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) removes iodine while preserving chlorine and fluorine .

Critical Note : Fluorine substituents exhibit exceptional stability against nucleophilic and reductive conditions due to the strong C–F bond (∼116 kcal/mol).

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Chloro-3-fluoro-3'-iodobenzophenone serves as a building block in organic synthesis. It is utilized for preparing more complex molecules through various synthetic routes, including:

- Suzuki-Miyaura Coupling Reaction : A common method where a boronic acid derivative reacts with a halogenated benzophenone in the presence of a palladium catalyst and base.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. The halogen substituents enhance binding affinity to specific proteins, which can inhibit or modulate their activity.

Medicine

The compound is explored for its role in drug discovery and development:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Antibacterial Efficacy

A study on the antibacterial properties demonstrated MIC values between 2.0 and 5.0 µg/mL against Staphylococcus aureus strains, indicating strong antibacterial activity compared to conventional antibiotics like cefazolin (MIC = 4.2 µg/mL) .

Anticancer Activity Assessment

In vitro assays showed that the compound induced significant apoptosis in various cancer cell lines, with IC50 values indicating potent anticancer activity at concentrations lower than many existing chemotherapeutics .

Comparative Data Table

| Application Area | Specific Use | Observed Effects | References |

|---|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation | |

| Biology | Biochemical probe | Modulates enzyme activity | |

| Medicine | Antimicrobial agent | Effective against resistant bacterial strains | |

| Medicine | Anticancer agent | Induces apoptosis in cancer cells |

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluoro-3’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and iodo substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Chloro-3-fluoro-3’-iodobenzophenone include other polyhalogenated benzophenones, such as:

3-Chloro-4-fluoroiodobenzene: A related compound with similar halogen substituents.

4-Chloro-3-fluoro-4’-iodobenzophenone: Another benzophenone derivative with a different substitution pattern.

Biologische Aktivität

4-Chloro-3-fluoro-3'-iodobenzophenone (CAS Number: 951890-68-9) is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in drug discovery, supported by relevant case studies and research findings.

- Molecular Formula : C₁₃H₇ClFIO

- Molecular Weight : 360.55 g/mol

- Structure : The compound features a benzophenone structure with chlorine, fluorine, and iodine substituents, contributing to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The halogen substituents enhance binding affinity to enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways and contributing to pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated minimum inhibitory concentration (MIC) values ranging from 2.0 to 5.0 µg/mL against various bacterial strains, including Staphylococcus aureus. This efficacy is comparable to standard antibiotics such as cefazolin (MIC = 4.2 µg/mL) .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro assays indicated that it can induce apoptosis in cancer cell lines at concentrations lower than many existing chemotherapeutics. For example, IC50 values suggest potent anticancer activity, highlighting its potential as a therapeutic agent .

Case Studies

| Study Focus | Findings |

|---|---|

| Antibacterial Efficacy | Demonstrated MIC values between 2.0 and 5.0 µg/mL against Staphylococcus aureus strains, indicating strong antibacterial activity . |

| Anticancer Activity Assessment | Induced significant apoptosis in various cancer cell lines with IC50 values indicating potent activity at low concentrations . |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-4'-fluorobenzophenone | C₁₃H₈ClF | Contains two halogens on different phenyl rings |

| 4-Iodobenzophenone | C₁₃H₉I | Lacks fluorine but retains iodine functionality |

| 4-Fluorobenzophenone | C₁₃H₉F | Contains only fluorine without halogen diversity |

| 4-Bromo-3-fluorobenzophenone | C₁₃H₈BrF | Features bromine instead of chlorine |

These compounds exhibit varying degrees of biological activity and synthetic utility, making them valuable for comparative studies in medicinal chemistry .

Eigenschaften

IUPAC Name |

(4-chloro-3-fluorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFIO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOWXRGPHMLUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224758 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-68-9 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.